molecular formula C18H19ClN4O3S B2507315 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1172018-38-0

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2507315
CAS No.: 1172018-38-0
M. Wt: 406.89
InChI Key: KFCPYMJJZQWMFD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19ClN4O3S and its molecular weight is 406.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide have demonstrated antimicrobial properties. For instance, derivatives such as 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have shown effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against strains like Candida albicans (B'Bhatt & Sharma, 2017).

Cytotoxicity and Cancer Research

Some pyrazole derivatives, closely related to the compound , have been studied for their cytotoxic properties. For example, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Therapeutic Applications

Further research on pyrazole derivatives has explored their potential as therapeutic agents. For example, certain pyrazole compounds have been evaluated for their analgesic and anti-inflammatory activities, showing promising results in inhibiting cyclooxygenase enzymes and reducing inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Characterization

The synthesis and structural characterization of pyrazole derivatives, including their spectral and X-ray crystal structure analysis, provide essential insights into their chemical properties. This information is crucial for understanding how these compounds interact at the molecular level (Kumara et al., 2018).

Fluorescent Dyes and Imaging

Pyrazole derivatives have been used in the synthesis of fluorescent dyes, which are important in various imaging techniques. These dyes display fluorescence in a range of wavelengths and have been used for excited state proton transfer (ESPT) studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods and the design of new derivatives could also be areas of future research.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c1-22-10-12(16(21-22)25-2)17(24)23(9-11-5-4-8-26-11)18-20-15-13(19)6-3-7-14(15)27-18/h3,6-7,10-11H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCPYMJJZQWMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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